

Technical Guide: Physical Properties of 1,1-Dibromo-2-chloroethane

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Compound of Interest

Compound Name: 1,1-Dibromo-2-chloroethane

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This technical guide provides a comprehensive overview of the known and predicted physical properties of **1,1-Dibromo-2-chloroethane**. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for the determination of key physical characteristics, offering a foundational methodology for researchers.

Core Physical Properties

1,1-Dibromo-2-chloroethane, with the chemical formula $C_2H_3Br_2Cl$, is a halogenated hydrocarbon. The presence of bromine and chlorine atoms on the ethane backbone significantly influences its physical characteristics. While extensive experimental data for this specific isomer is not readily available in the public domain, computational models provide valuable estimations for its properties.

Quantitative Data Summary

The following table summarizes the available computed physical property data for **1,1-Dibromo-2-chloroethane**. These values are derived from computational chemistry models and serve as a reliable estimate in the absence of direct experimental measurements.^[1]

Property	Value	Source
Molecular Formula	C ₂ H ₃ Br ₂ Cl	PubChem[1]
Molecular Weight	222.30 g/mol	PubChem[1]
XLogP3	2.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	0	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	221.82695 g/mol	PubChem[1]
Monoisotopic Mass	219.82900 g/mol	PubChem[1]
Topological Polar Surface Area	0 Å ²	PubChem[1]
Heavy Atom Count	5	PubChem[1]
Complexity	21.6	PubChem[1]

Experimental Protocols for Physical Property Determination

For researchers requiring precise experimental values, the following standard laboratory protocols can be employed to determine the density, boiling point, and melting point of **1,1-Dibromo-2-chloroethane**.

Determination of Density

The density of a liquid can be determined using a pycnometer, a specialized flask that allows for the precise measurement of a known volume of liquid.

Methodology:

- **Cleaning and Drying:** Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

- **Mass of Empty Pycnometer:** Accurately weigh the empty, dry pycnometer and its stopper on an analytical balance. Record this mass.
- **Filling the Pycnometer:** Fill the pycnometer with **1,1-Dibromo-2-chloroethane**, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.
- **Equilibration and Mass of Filled Pycnometer:** Place the filled pycnometer in a constant temperature water bath to allow it to reach thermal equilibrium. Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass.
- **Calibration with Water:** Repeat the procedure using deionized water to determine the exact volume of the pycnometer.
- **Calculation:** The density (ρ) is calculated using the formula: $\rho = (\text{mass of liquid}) / (\text{volume of liquid})$

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the micro boiling point or Siwoloboff method.

Methodology:

- **Sample Preparation:** Place a small amount (a few drops) of **1,1-Dibromo-2-chloroethane** into a small-diameter test tube (fusion tube).
- **Capillary Tube Insertion:** Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
- **Heating:** Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).
- **Observation:** Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

- **Boiling Point Determination:** Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.

Determination of Melting Point

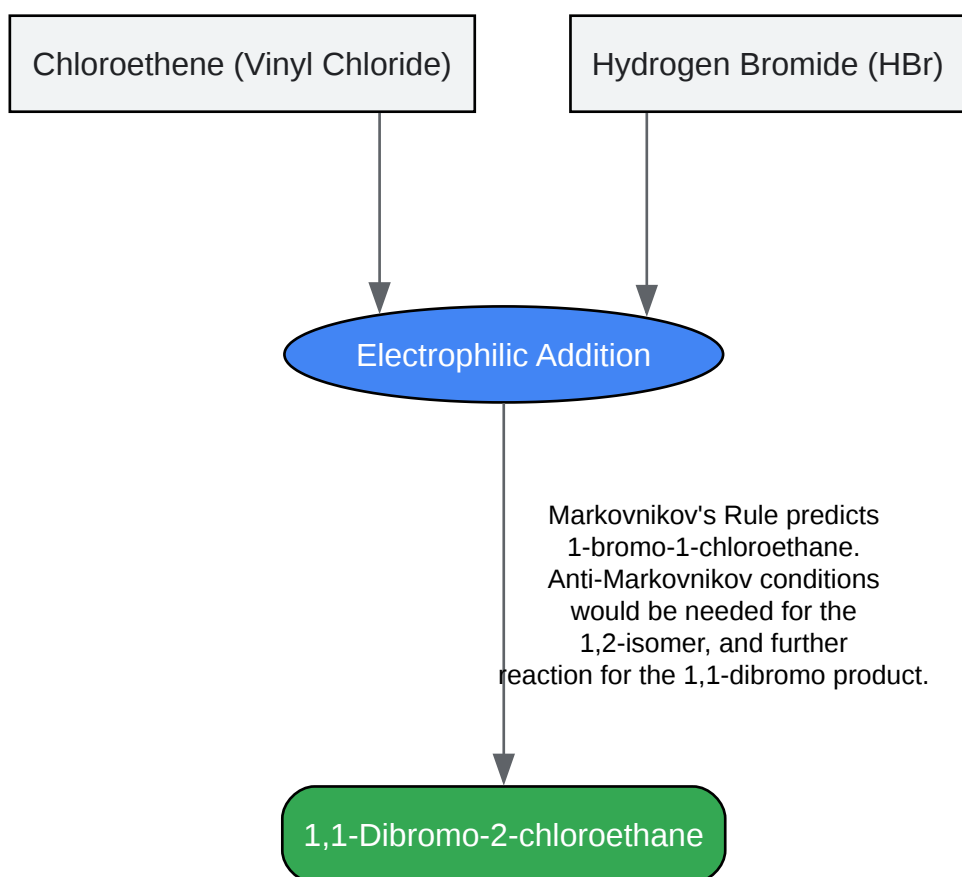
As **1,1-Dibromo-2-chloroethane** is expected to be a liquid at or near room temperature, its melting point would be determined at sub-ambient temperatures. This requires a specialized cooling apparatus.

Methodology:

- **Sample Preparation:** A small sample of **1,1-Dibromo-2-chloroethane** is frozen using a suitable cooling bath (e.g., dry ice/acetone).
- **Capillary Loading:** A small amount of the frozen solid is quickly packed into a capillary tube.
- **Melting Point Apparatus:** The capillary tube is placed in a melting point apparatus equipped with a cooling stage or in a Thiele tube with a low-freezing point liquid.
- **Observation:** The temperature is slowly raised. The temperature at which the first drop of liquid is observed is the beginning of the melting range, and the temperature at which the last crystal melts is the end of the melting range. For a pure compound, this range should be narrow.

Plausible Synthesis Workflow

While specific industrial synthesis routes for **1,1-Dibromo-2-chloroethane** are not widely published, a plausible laboratory-scale synthesis can be proposed based on the reactions of related haloalkanes. A common method for the synthesis of mixed halogenated alkanes is through the addition of a hydrogen halide to a haloalkene.



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Caption: Plausible synthesis of a bromo-chloroethane isomer.

It is important to note that the direct synthesis of **1,1-Dibromo-2-chloroethane** via this method would likely yield a mixture of isomers. The regioselectivity of the addition of HBr to chloroethene would need to be carefully controlled, and subsequent bromination of the initial product would be required to obtain the desired 1,1-dibromo substitution pattern. Further purification steps would be necessary to isolate the target compound.

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References

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